Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate
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Overview
Description
Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[33]heptane-1-carboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[33]heptane-1-carboxylate typically involves multiple steps, starting from readily available precursorsSpecific reagents and catalysts are used to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining high standards of quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the spirocyclic core or the functional groups attached to it.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler spirocyclic compounds .
Scientific Research Applications
Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
- Tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Uniqueness
Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C13H23NO2S2 |
---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate |
InChI |
InChI=1S/C13H23NO2S2/c1-11(2,3)16-10(15)14-9-13(17-4,18-5)12(14)7-6-8-12/h6-9H2,1-5H3 |
InChI Key |
ABOCMFYLELLYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C12CCC2)(SC)SC |
Origin of Product |
United States |
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